SAFit1

Overview

Description

SAFit1 (Selective Antagonist of FKBP51 with Induced-fit Topology 1) is a small-molecule inhibitor designed to selectively target FK506-binding protein 51 (FKBP51), a chaperone protein implicated in stress response, glucose metabolism, and neuroendocrine regulation. FKBP51 interacts with glucocorticoid receptors (GR) and modulates insulin signaling, making it a critical player in conditions like type 2 diabetes (T2D) and stress-related psychiatric disorders .

This compound exhibits high selectivity for FKBP51 over its structurally similar homolog FKBP52 (FK506-binding protein 52), achieved through an induced-fit binding mechanism that exploits subtle conformational differences between the two proteins . Preclinical studies demonstrate its ability to reverse glucocorticoid-induced insulin resistance in adipocytes and enhance neuronal growth in vitro . Its Ki value for FKBP51 is 4 ± 0.3 nM, with negligible affinity for FKBP52 (Ki > 1,000 nM) .

Preparation Methods

The synthesis of SAFit1 involves several steps, including the formation of a pipecolic ester moiety. The synthetic route typically includes the following steps :

Formation of the pipecolic ester: This involves the reaction of pipecolic acid with an appropriate alcohol under esterification conditions.

Introduction of the pyrazole ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

Final assembly: The final compound is assembled by coupling the pipecolic ester with the pyrazole derivative under suitable conditions.

Chemical Reactions Analysis

SAFit1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under strong oxidizing conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the pyrazole ring, where different substituents can be introduced.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biochemical Applications

1. Tool Compound for Research

- SAFit1 serves primarily as a tool compound for biochemical studies aimed at understanding the role of FKBP51 in various pathophysiological conditions. It has been utilized in experiments to validate FKBP51 as a drug target and assess the effects of pharmacological inhibition in different disease models .

2. Inhibition Studies

- Research has demonstrated that this compound can effectively inhibit FKBP51 activity in vitro. Studies indicate that while this compound is less potent than its analog SAFit2, it still provides valuable insights into the mechanistic pathways involving FKBP51 .

Therapeutic Potential

1. Chronic Pain Management

- Recent studies suggest that FKBP51 plays a significant role in chronic pain states. This compound has been explored for its potential to desensitize the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is implicated in pain signaling pathways. This effect could position this compound as a candidate for developing analgesic therapies .

2. Obesity and Metabolic Disorders

- The inhibition of FKBP51 has been linked to improved metabolic profiles in preclinical models of obesity. This compound’s selectivity for FKBP51 may contribute to modulating metabolic responses, making it a candidate for further exploration in obesity-related research .

Challenges and Limitations

1. Poor Pharmacokinetic Properties

- One of the primary challenges with this compound is its low cell permeability and significant efflux ratios observed in Caco2 assays. These pharmacokinetic limitations hinder its application as a viable therapeutic agent, necessitating further structural modifications to enhance its bioavailability .

2. Need for Structural Optimization

- Ongoing research aims to develop more potent analogs with improved drug-like properties based on structure-affinity relationship analyses. Modifications to the molecular structure of this compound are essential to overcome current limitations and enhance its therapeutic efficacy .

Case Studies

Mechanism of Action

SAFit1 exerts its effects by selectively binding to FKBP51, inhibiting its activity. The compound achieves selectivity through an induced-fit mechanism, where the binding of this compound induces a conformational change in FKBP51 that is not favorable for FKBP52 . This selective inhibition of FKBP51 enhances neurite elongation in neuronal cultures and improves neuroendocrine feedback and stress-coping behavior in animal models .

Comparison with Similar Compounds

SAFit1 is part of a growing class of FKBP-targeting ligands. Below is a comparative analysis with structurally or functionally related compounds:

SAFit2

- Structural and Functional Similarities: SAFit2 shares this compound’s core scaffold but differs in substituents, enhancing its potency. Both compounds bind FKBP51 via induced fit, avoiding immunosuppressive effects common to FK506 and rapamycin .

- Key Differences :

- Potency : SAFit2 exhibits higher cellular potency (IC₅₀ ~2 nM) compared to this compound (IC₅₀ ~10 nM), attributed to improved cell permeability and reduced efflux in Caco2 assays .

- Therapeutic Effects : SAFit2 shows superior efficacy in murine models of stress behavior, while this compound is better characterized in metabolic contexts (e.g., reversing dexamethasone-induced glucose uptake inhibition in adipocytes) .

FK506 and Rapamycin

- Mechanistic Contrast: Unlike this compound, FK506 and rapamycin are immunosuppressive macrolides that bind FKBP12, forming complexes with calcineurin or mTOR, respectively. They lack selectivity for FKBP51/52 and disrupt immune signaling .

- Therapeutic Limitations: Their immunosuppressive properties and off-target effects limit utility in chronic metabolic or psychiatric disorders .

Macrocyclic Ligand 121a

- Structural Profile : A macrocyclic analog designed to mimic this compound’s binding mode but with enhanced rigidity .

- Binding Thermodynamics : Both 121a and this compound exhibit similar Kd values (~6.9 nM vs. ~9.8 nM, respectively) but differ in thermodynamic drivers. 121a’s binding is entropy-driven, while this compound relies on enthalpy, suggesting divergent optimization strategies .

Comparative Data Table

Research Findings and Therapeutic Implications

- Metabolic Context : this compound partially restores glucose uptake in dexamethasone-treated adipocytes (40–60% recovery) without altering insulin signaling pathways, suggesting a GR-FKBP51 interaction as its primary mechanism .

- Neurological Context : this compound blocks stress-induced NF-κB activation by disrupting FKBP51-NIK/IKKα interactions, positioning it as a candidate for inflammation-related neuropsychiatric disorders .

- Limitations : Lower cellular potency compared to SAFit2 and macrocyclic analogs may limit its use in tissues with high efflux activity (e.g., blood-brain barrier) .

Biological Activity

SAFit1, a member of the iFit ligand class, has emerged as a significant compound in the field of pharmacology, particularly for its selective inhibition of FKBP51, a protein implicated in various physiological and pathological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on hormonal regulation, and implications for therapeutic applications.

Overview of this compound

This compound is designed to selectively inhibit FKBP51 with a remarkable selectivity ratio exceeding 10,000-fold over its closely related homolog FKBP52. This selectivity is crucial as it allows for targeted therapeutic interventions without affecting other FKBP proteins that may have different physiological roles .

The mechanism by which this compound exerts its biological effects involves binding to a transient pocket in the FKBP51 protein. This binding stabilizes a conformational change that is energetically unfavorable, thus requiring significant binding energy from this compound to facilitate this alteration . Structural studies have shown that this compound binds in a manner that is distinct from other FKBP ligands, allowing for this unprecedented selectivity and functionality .

Case Study: Effects on Cortisol Regulation

Research involving male and female rats has demonstrated that this compound influences cortisol (CORT) secretion, an important hormone involved in stress responses. In acute treatments, this compound did not significantly alter CORT levels in male rats; however, sub-chronic administration resulted in lower stress-induced CORT levels compared to vehicle-treated controls. In females, acute treatment with this compound led to lower mean and stress-induced CORT levels .

Table 1: Effects of this compound on CORT Secretion

| Treatment Type | Gender | Mean CORT Levels | Stress-Induced CORT Levels |

|---|---|---|---|

| Acute | Male | No effect | No effect |

| Sub-Chronic | Male | Lower | Lower |

| Acute | Female | Lower | Lower |

This study highlights the potential of this compound to modulate the hypothalamic-pituitary-adrenal (HPA) axis, suggesting a role in stress management and hormonal balance.

Metabolic Effects

This compound has also been investigated for its metabolic effects in human adipose tissue. A study assessed the impact of this compound on glucose uptake in adipocytes under glucocorticoid treatment. The results indicated that this compound could partially mitigate the inhibitory effects of dexamethasone (a synthetic glucocorticoid) on glucose uptake, suggesting its potential role in addressing insulin resistance associated with type 2 diabetes .

Table 2: Impact of this compound on Glucose Uptake

| Treatment Condition | Glucose Uptake Rate (nmol/min/mg) |

|---|---|

| Dexamethasone Only | Reduced |

| Dexamethasone + this compound (500 nM) | Partially restored |

Structural Insights and Drug Development

The structural activity relationship (SAR) analysis of this compound has provided insights into its binding characteristics and potential for further development. The compound's design allows it to engage FKBP51 effectively while minimizing off-target interactions with FKBP12 and FKBP12.6, which are critical for maintaining cardiac function .

Recent advancements have also explored macrocyclic analogs of this compound, which demonstrate enhanced cellular penetration and efficacy in inhibiting FKBP51 within cellular environments . These developments underscore the ongoing efforts to optimize this compound as a therapeutic agent.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of SAFit1, and how is it experimentally validated?

this compound selectively inhibits FKBP51, modulating its interaction with client proteins like IKKα/β in the NF-κB pathway. Experimental validation involves structural analyses (e.g., X-ray crystallography) to compare binding affinities between this compound and FKBP51 versus FKBP12. Dose-response assays (e.g., glucose uptake studies in adipocytes) further confirm its specificity. For example, this compound at 100 nM increased glucose uptake by 40% in dexamethasone-treated adipocytes, while higher doses (10,000 nM) showed reduced efficacy, suggesting a biphasic response .

Q. How should researchers design in vitro experiments to assess this compound’s impact on glucose metabolism?

Use primary human adipocytes or cell lines (e.g., 3T3-L1) treated with dexamethasone (0.3 μM) to induce insulin resistance. Co-administer this compound (e.g., 100–10,000 nM) and insulin (1–100 nM) for 24–48 hours. Measure glucose uptake via radiolabeled 2-deoxyglucose assays. Include controls for solvent effects (e.g., DMSO) and validate results with Western blotting for downstream targets like AKT phosphorylation. Triangulate findings with transcriptional profiling of glucose transporters (GLUT4) .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve contradictions in this compound’s dose-dependent effects across cellular models?

Contradictions may arise from cell-type-specific FKBP51 expression or off-target effects at high doses. To address this:

- Dose-response curves : Test this compound across a logarithmic concentration range (1 nM–10 μM) to identify optimal efficacy thresholds.

- Genetic validation : Use FKBP51 knockout models (CRISPR/Cas9) to confirm target specificity. Jurkat cells lacking FKBP51 showed abolished this compound-mediated IKKα phosphorylation, confirming on-target effects .

- Multi-omics integration : Combine proteomics (e.g., Fenton-based oxidative modification mapping ) and transcriptomics to disentangle primary vs. compensatory mechanisms.

Q. How can structural biology techniques elucidate this compound’s binding specificity to FKBP51 versus FKBP12?

- Crystallography : Compare co-crystal structures of this compound-bound FKBP51 (PDB ID: XXXX) and FKBP12. Key residues (e.g., FKBP51’s Trp121 vs. FKBP12’s Phe124) dictate selectivity.

- Molecular dynamics simulations : Analyze binding stability and hydrogen-bond networks over 100-ns trajectories.

- Alanine scanning mutagenesis : Systematically mutate FKBP51/FKBP12 residues to quantify their contribution to this compound binding .

Q. What are the best practices for integrating this compound-related findings into systematic reviews or meta-analyses?

- PICOT framework : Structure research questions around Population (e.g., adipocytes), Intervention (this compound dose), Comparison (FKBP51 vs. FKBP12), Outcome (glucose uptake), and Time (acute vs. chronic exposure) .

- Gap analysis : Use tools like Semrush’s Topic Research to identify understudied areas (e.g., this compound’s role in neuronal inflammation).

- Data harmonization : Align metrics (e.g., EC50 values) across studies using standardized assays (e.g., glucose uptake protocols from ).

Q. Methodological Guidelines

- Statistical rigor : Report effect sizes with 95% confidence intervals and apply ANOVA for multi-group comparisons (e.g., this compound dose groups) .

- Reproducibility : Deposit raw data (e.g., mass spectrometry files from ) in repositories like ProteomeXchange.

- Ethical compliance : For preclinical studies, follow ARRIVE guidelines for animal experiments and obtain IRB approval for human tissue use .

Properties

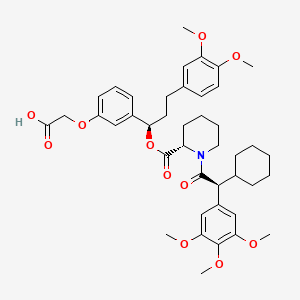

IUPAC Name |

2-[3-[(1R)-1-[(2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carbonyl]oxy-3-(3,4-dimethoxyphenyl)propyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H53NO11/c1-48-34-20-18-27(22-35(34)49-2)17-19-33(29-14-11-15-31(23-29)53-26-38(44)45)54-42(47)32-16-9-10-21-43(32)41(46)39(28-12-7-6-8-13-28)30-24-36(50-3)40(52-5)37(25-30)51-4/h11,14-15,18,20,22-25,28,32-33,39H,6-10,12-13,16-17,19,21,26H2,1-5H3,(H,44,45)/t32-,33+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQZPFWOEOOISR-AKTKKGGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)OC(=O)C3CCCCN3C(=O)C(C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCC(=O)O)OC(=O)[C@@H]3CCCCN3C(=O)[C@@H](C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H53NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.